

# Henatinib solid tumor application limitations

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## Compound Focus: Henatinib

CAS No.: 1239269-51-2

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## Drug Status & Key Limitations

The primary issue researchers will encounter is the discontinued status of **Henatinib**. The table below summarizes the core quantitative data and known limitations.

| Aspect               | Details & Limitations                                 |
|----------------------|---|
| Development Status   | Discontinued (Phase I for solid tumors in China) [1]. |
| Last Reported Update | April 2022 [1].                                       |

| **Chemical Profile** | **Formula:** C<sub>25</sub>H<sub>29</sub>FN<sub>4</sub>O<sub>4</sub> [2] **Average Mass:** 468.529 g/mol [2] **SMILES:** CC1=C(NC2=C1C(=O)N(CC[C@H](O)CN1CCOCC1)CCC2)\C=C1\C(=O)NC2=CC=C(F)C=C12 [2] || **Primary Limitation** | Clinical development was terminated, halting access and further investigation [2] [1]. || **Mechanism of Action (MOA)** | Officially **Not Available** [2]. Classified as a VEGFR-2 antagonist [1]. || **Pharmacokinetic (PK) Data** | **Not Available** (Absorption, distribution, metabolism, excretion) [2]. || **Safety & Toxicity Profile** | **Not Available**. No human clinical data has been published [2]. |

## Frequently Asked Questions (FAQ) for Researchers

- **Q: What is the most current status of Henatinib?**

- **A:** As of its last update in April 2022, **Henatinib** is listed as **discontinued** from clinical development for solid tumors [1]. The Phase I trial (NCT01416623) was terminated by the sponsor, Jiangsu Hengrui Medicine Co., in 2012 [1].
- **Q: Where can I find published clinical trial results for Henatinib?**
  - **A:** A comprehensive search of the available scientific literature reveals **no published clinical trial results** for **Henatinib**. This is consistent with a drug that was discontinued early in Phase I development.
- **Q: What are the documented reasons for its developmental limitations?**
  - **A:** The specific reasons for termination have not been made public. However, common causes for discontinuing a drug at this stage include unfavorable pharmacokinetics, unacceptable toxicity in pre-clinical or early clinical models, or a lack of sufficient efficacy to warrant further investment.

## Experimental Context & Alternative Considerations

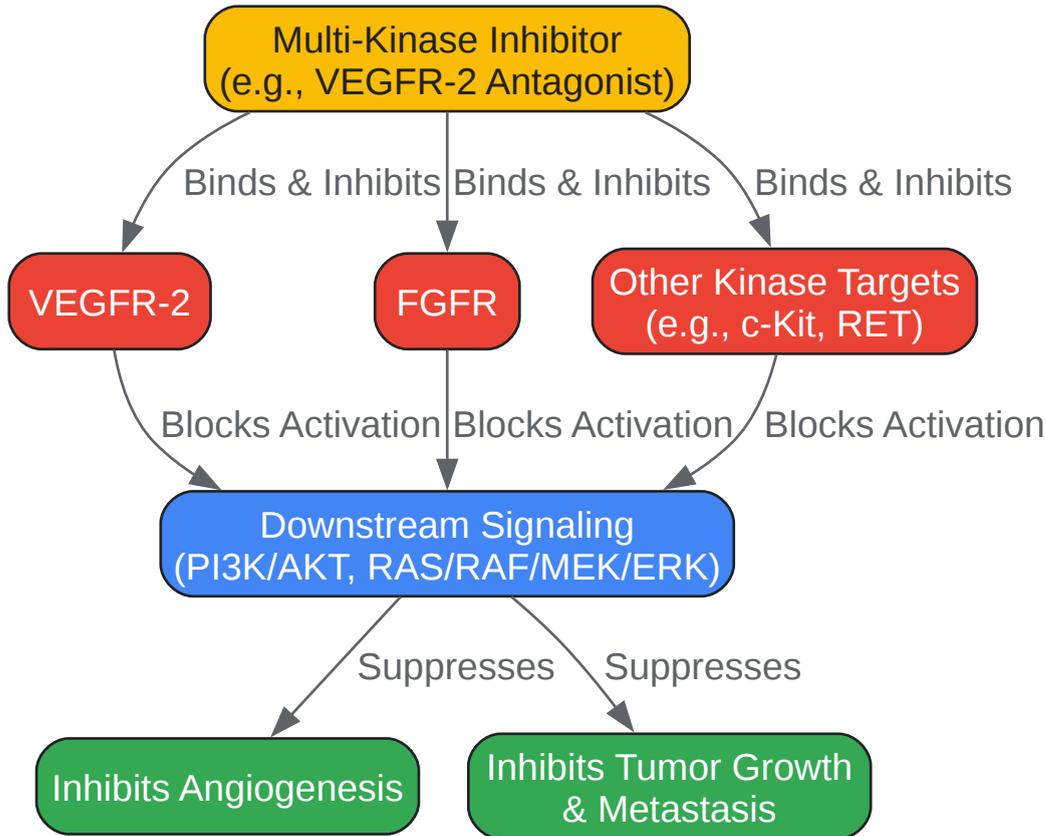
Since direct data on **Henatinib** is scarce, the following information may provide useful context for your research on similar agents.

**Mechanism of Action Context** While **Henatinib**'s specific MOA is unknown, it is classified as a vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist [1]. This places it in the category of multi-kinase inhibitors that target angiogenesis. Other drugs in this class, like **Lenvatinib** (which targets VEGFR, FGFR, and others), are used in treating thymic carcinoma and other solid tumors. Their efficacy and safety profiles are well-documented in both clinical trials and real-world studies [3].

**Modern Approaches in Kinase Inhibitor Research** The challenge of kinase inhibitor development, including issues like selectivity and toxicity, is now being addressed with advanced computational methods. Machine learning (ML) frameworks like **KUALA** (Kinase drUGs mACHine Learning frAmework) are being developed to better predict inhibitor activity, polypharmacology, and potential for drug repurposing across the kinome, which could help avoid limitations faced by earlier candidates like **Henatinib** [4].

## Generalized Multi-Kinase Inhibitor Pathway

The following diagram illustrates the common mechanism of a multi-kinase inhibitor, which is the class **Henatinib** belongs to. This can serve as a reference for understanding its intended pharmacological role.



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## Suggested Troubleshooting & Research Directions

Given the discontinued status of **Henatinib**, here are actionable steps for your research:

- **Verify Discontinuation:** Always check the latest status of investigational drugs on regulatory and clinical trial databases (e.g., ClinicalTrials.gov, AdisInsight) before designing experiments [1].
- **Explore Structural Analogues:** If **Henatinib**'s chemical structure is of interest, use its SMILES string [2] to search for structurally similar compounds that have advanced in development and have available data.
- **Investigate the Drug Class:** Focus your research on well-characterized multi-kinase inhibitors with similar targets (e.g., VEGFR-2). Drugs like **Lenvatinib** have extensive real-world efficacy and safety data that can be analyzed [3].

- **Leverage Computational Tools:** For novel drug discovery, consider using modern ML frameworks like KUALA to predict activity and repurposing potential for new kinase targets, potentially overcoming the limitations of earlier candidates [4].

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## References

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